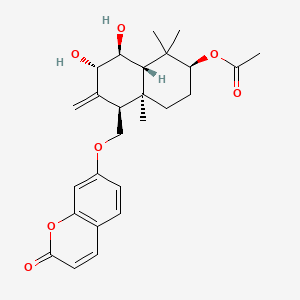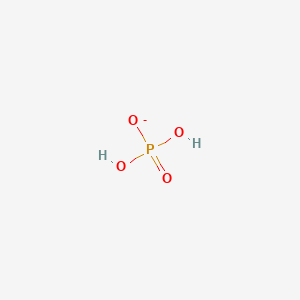
Phosphate, dihydrogen
概述
描述
二氢磷酸根是一种无机离子,化学式为 H₂PO₄⁻。它是磷酸的单价阴离子,其中三个羟基中的一个被去质子化。 这种化合物通常存在于各种自然系统中,并广泛应用于食品加工、制药和农业 .
准备方法
合成路线和反应条件
二氢磷酸根可以通过磷酸 (H₃PO₄) 与碱(如氢氧化钠 (NaOH) 或氢氧化钾 (KOH))的中和反应来合成。该反应通常在水溶液中进行,可以表示如下:
H3PO4+NaOH→NaH2PO4+H2O
工业生产方法
二氢磷酸根的工业生产通常涉及磷酸与碳酸钠 (Na₂CO₃) 或碳酸钾 (K₂CO₃) 的反应。 该过程在大型反应器中进行,温度和 pH 值受控,以确保产品的高产率和纯度 {_svg_2} .
化学反应分析
反应类型
二氢磷酸根会发生各种化学反应,包括:
酸碱反应: 它是一种弱酸,可以捐赠质子形成磷酸根 (PO₄³⁻)。
中和反应: 与强碱反应形成盐,例如磷酸二氢钠 (NaH₂PO₄)。
水解: 可以水解形成磷酸和水。
常见试剂和条件
碱: 氢氧化钠 (NaOH),氢氧化钾 (KOH)
酸: 盐酸 (HCl)
条件: 水溶液,受控的 pH 值和温度
主要产物
- 磷酸二氢钠 (NaH₂PO₄)
- 磷酸二氢钾 (KH₂PO₄)
- 磷酸 (H₃PO₄)
科学研究应用
二氢磷酸根在科学研究中具有广泛的应用:
- 化学 :用作各种化学反应和分析程序中的缓冲剂。
- 生物学 :用于细胞培养基和磷酸盐缓冲液 (PBS) 的成分。
- 医药 :用于制药,作为泻药,并用于治疗炎症、某些癌症和溃疡的联合疗法 .
- 工业 :应用于食品加工,用作乳化剂、中和剂和发酵剂 .
作用机制
二氢磷酸根主要通过其缓冲剂的作用发挥其作用。它通过捐赠或接受质子来帮助维持各种生物和化学系统的 pH 稳定性。 在生物系统中,它与酶和其他蛋白质相互作用以调节代谢途径和细胞功能 .
相似化合物的比较
类似化合物
- 磷酸根 (PO₄³⁻)
- 一氢磷酸根 (HPO₄²⁻)
- 磷酸 (H₃PO₄)
独特性
二氢磷酸根在其独特之处在于它在磷酸的酸碱平衡中的中间位置。 它既是磷酸的共轭碱,也是磷酸根的共轭酸,使其成为各种应用中通用的缓冲剂 .
属性
CAS 编号 |
14066-20-7 |
|---|---|
分子式 |
H2O4P- |
分子量 |
96.987 g/mol |
IUPAC 名称 |
dihydrogen phosphate |
InChI |
InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-1 |
InChI 键 |
NBIIXXVUZAFLBC-UHFFFAOYSA-M |
SMILES |
OP(=O)(O)[O-] |
规范 SMILES |
OP(=O)(O)[O-] |
Key on ui other cas no. |
29505-79-1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
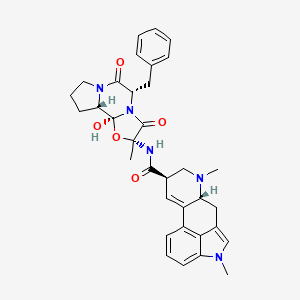

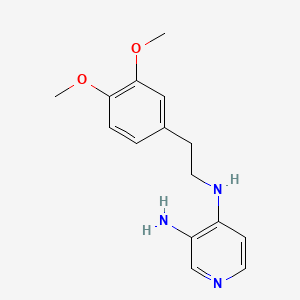
![[(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol](/img/structure/B1202932.png)

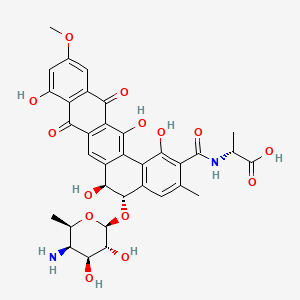
![6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B1202939.png)
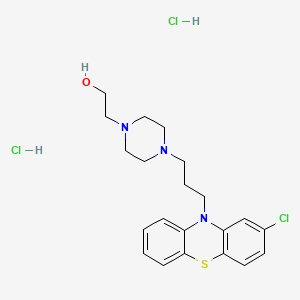
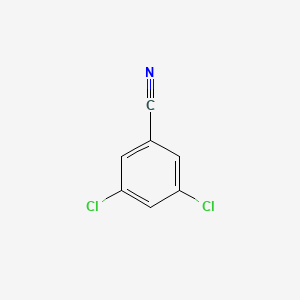
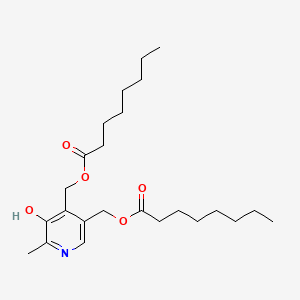
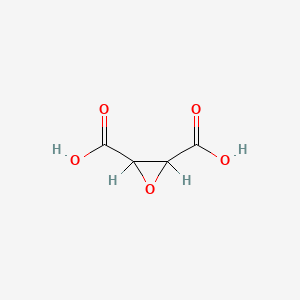
![[17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1202946.png)
![1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B1202947.png)
